A Multi-Technique Approach to the Definitive Structural Elucidation of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
A Multi-Technique Approach to the Definitive Structural Elucidation of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine
Introduction
Physicochemical Foundation
Before delving into spectroscopic analysis, establishing the fundamental properties of the compound is a prerequisite. This initial data provides the necessary context for all subsequent spectral interpretation.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₅O₂ | [1] |
| Molecular Weight | 183.17 g/mol | [1][3] |
| CAS Number | 70700-44-6 | [1][3] |
| Appearance | Red to dark red or dark violet powder/crystal | [1] |
The molecular formula and weight are the foundational hypotheses that will be tested and confirmed by mass spectrometry. The color is a direct indicator of a significant chromophore, pointing to a conjugated electronic system that will be investigated by UV-Vis spectroscopy.
Mass Spectrometry (MS): Confirming the Elemental Blueprint
Expertise & Experience: Mass spectrometry is the first-line technique for molecular characterization. Its primary function is to provide a high-precision measurement of the molecule's mass, directly validating the proposed molecular formula. Furthermore, the fragmentation patterns generated during analysis offer a preliminary roadmap of the molecule's substructures. For a molecule with multiple nitrogen atoms, like our pyrimidine, ESI (Electrospray Ionization) is often preferred for its soft ionization, which typically preserves the molecular ion.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF (Time-of-Flight) instrument, equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode, as the amino groups are readily protonated.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Fragmentation Analysis (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a tandem mass spectrum (MS/MS).
Data Interpretation and Validation
The primary objective is to observe the protonated molecular ion [M+H]⁺ at m/z 184.0829. The power of HRMS lies in its ability to distinguish this from other potential formulas with the same nominal mass.
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Self-Validation: The experimentally measured exact mass must fall within a narrow tolerance (typically < 5 ppm) of the theoretical mass calculated for C₆H₁₀N₅O₂⁺. This provides unequivocal confirmation of the elemental composition.
The fragmentation pattern provides the next layer of evidence. The pyrimidine ring is relatively stable, so initial fragmentation often involves the substituents.[4]
| Predicted Fragment Ion | Loss | Predicted m/z | Rationale |
| [M+H-NO]⁺ | NO radical (30 Da) | 154.08 | A characteristic loss for nitroso compounds.[5][6] |
| [M+H-H₂O]⁺ | Water (18 Da) | 166.07 | Loss of the hydroxyl group and a proton. |
| [M+H-CH₃]⁺ | Methyl radical (15 Da) | 169.07 | Fragmentation of the dimethylamino group. |
| [M+H-N(CH₃)₂]⁺ | Dimethylamine radical (44 Da) | 140.05 | Loss of the entire dimethylamino group. |
The logical flow of this analysis is illustrated below.
Caption: Mass spectrometry workflow for formula confirmation and fragmentation analysis.
Nuclear Magnetic Resonance (NMR): Assembling the Molecular Skeleton
Expertise & Experience: While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. It is the definitive technique for mapping the covalent framework of a molecule. For a structure like this, a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is non-negotiable for an unambiguous assignment. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it can form hydrogen bonds, allowing for the observation of exchangeable protons (from -OH and -NH₂) which might be invisible in other solvents like chloroform.[7]
Experimental Protocol: 1D and 2D NMR
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Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D Experiments:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds. This is the key experiment for piecing together the molecular fragments.
-
Data Interpretation and Validation
¹H NMR Spectrum: The proton spectrum provides a census of the different types of non-exchangeable and exchangeable protons.
| Predicted Proton Signal | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Assignment |
| -OH | Broad Singlet | 1H | 10.0 - 12.0 | Hydroxyl proton on C6 |
| -NH₂ | Broad Singlet | 2H | 6.5 - 8.0 | Amino protons on C4 |
| -N(CH₃)₂ | Singlet | 6H | ~3.0 | Dimethylamino protons on C2 |
¹³C NMR Spectrum: This spectrum confirms the presence of the six unique carbon atoms in the molecule.
| Predicted Carbon Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O Tautomer | 160 - 170 | C6 (keto form) |
| C-N | 155 - 165 | C2, C4 |
| C-N=O | 110 - 125 | C5 |
| -N(CH₃)₂ | 35 - 45 | Dimethylamino carbons |
2D NMR - The Definitive Connection: The HMBC spectrum provides the crucial long-range correlations that lock the structure in place. It acts as a self-validating map of the molecular connectivity.
-
Key Validation Point: A correlation must be observed between the protons of the dimethylamino group (~3.0 ppm) and the carbon at position 2 (C2, ~160 ppm). This single piece of data definitively places the dimethylamino group at the C2 position.
-
Similarly, correlations from the amino protons to C4 and C5 would confirm their position.
The following diagram illustrates the essential HMBC correlations needed for structural proof.
Caption: Key HMBC correlations for unambiguous substituent placement.
Vibrational and Electronic Spectroscopy: Functional Group and Chromophore Analysis
Expertise & Experience: FT-IR and UV-Vis spectroscopy provide complementary data that confirms the presence of key functional groups and the electronic nature of the molecule. FT-IR is exquisitely sensitive to the specific bonds present, while UV-Vis provides insight into the conjugated π-system responsible for the compound's color.
Experimental Protocol: FT-IR & UV-Vis
-
FT-IR: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[8]
-
UV-Vis: Dissolve a small amount of the compound in a UV-transparent solvent (e.g., ethanol) and record the absorbance spectrum from 200-800 nm.[9]
Data Interpretation and Validation
FT-IR Spectrum: The presence of characteristic absorption bands validates the functional groups identified by NMR.
| Predicted Vibrational Band (cm⁻¹) | Functional Group |
| 3400 - 3200 (broad) | O-H and N-H stretching |
| 3000 - 2800 | C-H stretching (from methyl groups) |
| 1650 - 1550 | C=C and C=N stretching (pyrimidine ring) |
| 1500 - 1450 | N=O stretching (nitroso group) |
UV-Vis Spectrum: The compound's deep red/violet color indicates strong absorption in the visible range. This is due to the extended conjugation between the pyrimidine ring, the electron-donating amino/hydroxyl groups, and the electron-withdrawing nitroso group. An intense absorption maximum (λmax) is expected in the 400-550 nm range, corresponding to a π → π* electronic transition. A second absorption band in the UV region (250-350 nm) is also likely.[9]
X-ray Crystallography: The Unambiguous 3D Structure
Expertise & Experience: Single-crystal X-ray diffraction is the gold standard for molecular structure determination.[10] If a suitable single crystal can be grown, this technique provides an unequivocal 3D model of the molecule as it exists in the solid state. It not only confirms the connectivity established by NMR but also reveals precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[11][12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[8]
-
Structure Solution and Refinement: The diffraction data is computationally processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined and refined.
Data Interpretation and Validation
The output of an X-ray diffraction experiment is a definitive 3D structural model. This model will:
-
Resolve tautomerism: Determine whether the hydroxyl group at C6 exists in the enol (-OH) form or the keto (=O) form in the solid state.
-
Map intermolecular forces: Show how molecules pack in the crystal lattice, revealing hydrogen bonding networks between the -NH₂, -OH, and nitroso groups of adjacent molecules.
Integrated Workflow and Conclusion
The definitive elucidation of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine is not achieved by a single technique, but by the logical and synergistic integration of orthogonal methods. Each step validates the last, building a case for the final structure that is beyond reproach.
Caption: Integrated workflow for the structural elucidation of the target compound.
By following this comprehensive approach, a researcher can be confident in the assigned structure of 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine. The process begins with the confirmation of the elemental formula by HRMS, proceeds to the assembly of the atomic framework using a suite of NMR experiments, and is corroborated by functional group and electronic data from FT-IR and UV-Vis spectroscopy. For ultimate confirmation, single-crystal X-ray diffraction provides the definitive three-dimensional structure. This rigorous, self-validating methodology ensures the scientific integrity required for advanced research and development.
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